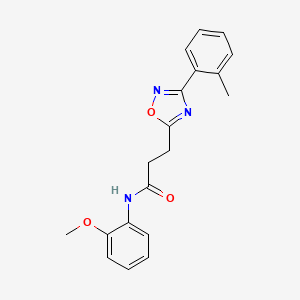
N-(2-methoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as MOTP, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has been synthesized using various methods and has been studied for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood. However, it has been suggested that N-(2-methoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide may exert its biological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-(2-methoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in the immune response and inflammation.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. N-(2-methoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, N-(2-methoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has several advantages and limitations for lab experiments. One of the advantages of N-(2-methoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is that it is a synthetic compound, which allows for easy and reproducible synthesis. Additionally, N-(2-methoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to exhibit various biological activities, making it a useful tool for studying the mechanisms of various diseases. However, one of the limitations of N-(2-methoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of N-(2-methoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. One of the future directions is to further investigate its mechanism of action and identify its molecular targets. This will help to better understand the biological effects of N-(2-methoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide and its potential therapeutic applications. Additionally, future studies could focus on the development of N-(2-methoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide derivatives with improved biological activity and selectivity. Finally, the potential use of N-(2-methoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide as a diagnostic tool for various diseases could also be explored.
Métodos De Síntesis
N-(2-methoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide can be synthesized using various methods, including the one-pot reaction of 2-methoxybenzaldehyde, o-tolyl hydrazine, and ethyl acetoacetate in the presence of acetic acid and phosphorous oxychloride. Another method involves the reaction of 2-methoxybenzaldehyde, o-tolyl hydrazine, and ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. The synthesis of N-(2-methoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has also been achieved using microwave-assisted synthesis and ultrasound-assisted synthesis methods.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. N-(2-methoxyphenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-7-3-4-8-14(13)19-21-18(25-22-19)12-11-17(23)20-15-9-5-6-10-16(15)24-2/h3-10H,11-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVCMFLBHGPSKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

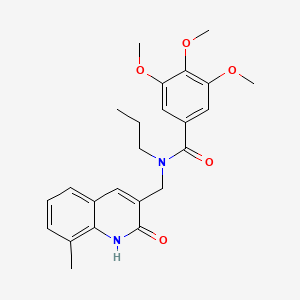
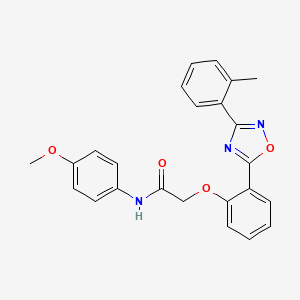


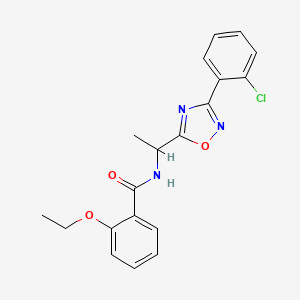
![N-(diphenylmethyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7705188.png)
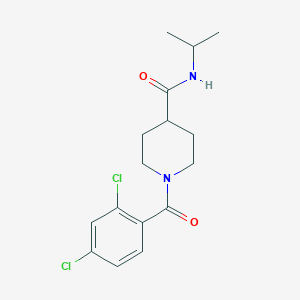
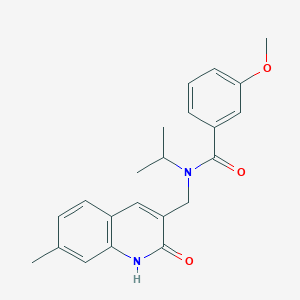
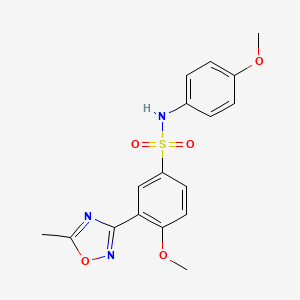
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7705204.png)
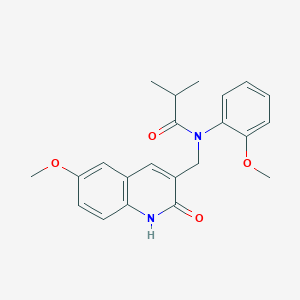
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7705212.png)
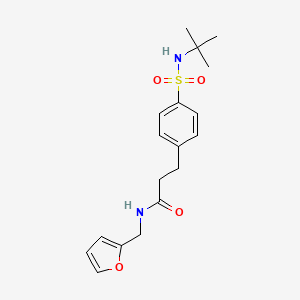
![N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]methanesulfonamide](/img/structure/B7705244.png)